5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Overview
Description
5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid, also known as Acetazolamide Impurity E, is a compound with the molecular formula C4H5N3O4S2 . It has a molecular weight of 223.2 g/mol . This compound is also known by its CAS number 827026-60-8 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI string is InChI=1S/C4H5N3O4S2/c1-2(8)5-3-6-7-4(12-3)13(9,10)11/h1H3,(H,5,6,8)(H,9,10,11) . The Canonical SMILES is CC(=O)NC1=NN=C(S1)S(=O)(=O)O .Physical and Chemical Properties Analysis
This compound has a computed topological polar surface area of 146 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 2 . The exact mass and monoisotopic mass are both 222.97214800 g/mol .Scientific Research Applications
Acid-Base Equilibria Study
A study by Chufán et al. (1999) in "Talanta" explored the acid-base equilibria in ethanol-aqueous solutions of compounds including 5-acetamido-1,3,4-thiadiazole-2-sulfonamide. This research contributes to understanding the ionization properties of these compounds, essential for various biochemical applications (Chufán, E., Suvire, F., Enriz, R., & Pedregosa, J., 1999).
Carbonic Anhydrase Inhibition
The inhibitory effects of derivatives of 5-acetamido-1,3,4-thiadiazole-2-sulfonamide on human carbonic anhydrase isoforms were investigated by Biswas et al. (2013) in "Bioorganic & Medicinal Chemistry Letters." These studies are crucial for developing selective inhibitors for therapeutic purposes (Biswas, S., McKenna, R., & Supuran, C., 2013).
Plasma Level Analysis
A method for analyzing 5-acetamido-1,3,4-thiadiazole-2-sulfonamide in plasma was developed by Bayne et al. (1975) in "Journal of Pharmaceutical Sciences." This method aids in understanding the pharmacokinetics of drugs containing this compound (Bayne, W., Rogers, G., & Crisologo, N., 1975).
Vibrational Study for Molecular Characterization
Brandán et al. (2011) in "Journal of Molecular Structure" conducted a vibrational study of 5-acetamido-1,3,4-thiadiazole-2-sulphonamide. This research helps in the molecular characterization and understanding of the compound's properties (Brandán, S., Eroglu, E., Ledesma, A., Oltulu, O., & Yalcinkaya, O. B., 2011).
Synthesis and Evaluation of Derivatives
Sağlık et al. (2019) in "Bioorganic Chemistry" synthesized new sulfonamide derivatives of 5-acetamido-1,3,4-thiadiazole-2-sulfonamide to evaluate their inhibitory effects. This kind of research contributes to the development of new pharmacological agents (Sağlık, B., Çevik, U. A., Osmaniye, D., Levent, S., Çavuşoğlu, B., Demir, Y., Ilgın, S., Özkay, Y., Koparal, A. S., Beydemir, Ş., & Kaplancıklı, Z., 2019).
Glutaminase Inhibition Studies
Shukla et al. (2012) in "Journal of Medicinal Chemistry" explored the synthesis of analogs of 5-acetamido-1,3,4-thiadiazole-2-sulfonamide as inhibitors of glutaminase, an enzyme crucial in cancer metabolism. This research opens pathways for cancer therapy (Shukla, K., Ferraris, D., Thomas, A., Stathis, M., Duvall, B. R., Delahanty, G., Alt, J., Rais, R., Rojas, C., Gao, P., Xiang, Y., Dang, C., Slusher, B., & Tsukamoto, T., 2012).
Anticancer Potential
Abas et al. (2021) in "Journal of Molecular Structure" focused on synthesizing sulfonamide derivatives with potential as carbonic anhydrase inhibitors for anticancer applications. This research contributes to the development of novel anticancer drugs (Abas, M., Bahadur, A., Ashraf, Z., Iqbal, S., Rajoka, M., Rashid, S., Jabeen, E., Iqbal, Z., Abbas, Q., Bais, A., Hassan, M., Liu, G.-c., Feng, K., Lee, S. H., Nawaz, M., & Qayyum, M. A., 2021).
Mechanism of Action
Target of Action
The primary target of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid is carbonic anhydrase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme is crucial for various biological processes, including respiration and the transport of carbon dioxide/bicarbonate in the blood.
Mode of Action
This compound acts as a carbonic anhydrase inhibitor . It inhibits the activity of carbonic anhydrase, thereby disrupting the balance of carbon dioxide and bicarbonate ions in the body. This compound also interacts with aquaporins , inhibiting water permeability of membranes .
Biochemical Analysis
Biochemical Properties
It is known that this compound is related to Acetazolamide , a potent inhibitor of carbonic anhydrase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .
Cellular Effects
The cellular effects of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid are not well-documented. Given its relation to Acetazolamide, it may have similar effects. Acetazolamide is known to inhibit water permeability of membranes by interacting with aquaporins , which could potentially influence cell function and cellular metabolism.
Molecular Mechanism
It is known that Acetazolamide, a related compound, works by binding to carbonic anhydrase and reducing the rate at which carbon dioxide can be converted into bicarbonate and protons . This leads to a decrease in carbon dioxide transport, and a subsequent decrease in the concentration of protons in the cell, which can affect many cellular processes .
Metabolic Pathways
Given its structural similarity to Acetazolamide, it may be involved in similar pathways, such as the carbon dioxide transport pathway .
Properties
IUPAC Name |
5-acetamido-1,3,4-thiadiazole-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O4S2/c1-2(8)5-3-6-7-4(12-3)13(9,10)11/h1H3,(H,5,6,8)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYWNBBQDHCLJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231975 | |
Record name | 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827026-60-8 | |
Record name | 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827026608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ACETAMIDO-1,3,4-THIADIAZOLE-2-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R108Y51SMI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.